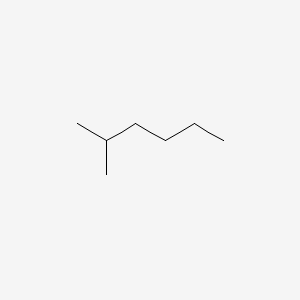
2-(2-Methylallyloxy)ethanol
Descripción general
Descripción
2-(2-Methylallyloxy)ethanol is a synthetic alcohol compound characterized by its colorless, volatile liquid form and sweet, fruity odor. It has the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol. This compound is miscible in water, ethanol, and acetone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-(2-Methylallyloxy)ethanol involves the condensation of 2-hydroxyethanol and alkyl methacrylate under appropriate conditions to obtain monomethylallyl glycol acetate . Another method involves the cross-coupling reactions between 2-methyl-2-propen-1-ol and various boronic acids using small amounts of palladium and ligand, without any additive solvent and under microwave heating .
Industrial Production Methods
In industrial settings, 2-methylallyl alcohol can be continuously prepared by reacting sodium acetate solution, 2-methylallyl chloride, and sodium hydroxide in a multi-stage serial continuous stirring reactor . The product is then separated from the upper part of the reactor, and the remaining water and sodium acetate solution are recycled back into the reactor .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylallyloxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Methylallyloxy)ethanol has diverse applications in scientific research:
Chemistry: Used in cross-coupling reactions to synthesize various alkenes.
Medicine: Structural modifications of related compounds have shown changes in sympathomimetic activity.
Industry: Effective for the extraction of alcohols from water and as an entrainer in extractive distillation processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylallyloxy)ethanol involves its interaction with various molecular targets and pathways. It can alter the activity of enzymes and receptors, leading to changes in cellular functions. For example, it can modify the activity of β-receptors in biological systems, affecting sympathomimetic activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-amino-ethanol: Structurally similar and used in receptor differentiation studies.
2-Methoxyethanol: Used as an entrainer in distillation processes.
2-(Pyridin-2-yl)ethanol: Used as protecting groups for carboxylic acids in polymer science.
Uniqueness
2-(2-Methylallyloxy)ethanol is unique due to its specific structural properties that allow it to be used in a wide range of applications, from chemical synthesis to biological studies. Its ability to undergo various chemical reactions and its miscibility with different solvents make it a versatile compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
2-(2-methylprop-2-enoxy)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)5-8-4-3-7/h7H,1,3-5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZYNOXVRGBQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31497-33-3 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(2-methyl-2-propen-1-yl)-ω-hydroxy- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-2-propen-1-yl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31497-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31497-33-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-2-propen-1-yl)-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3423659.png)



![2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B3423700.png)






